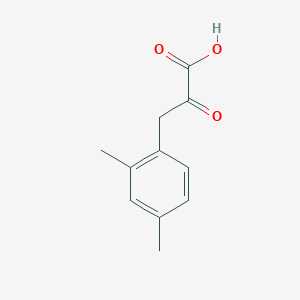
3-(2,4-Dimethylphenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenyl)-2-oxopropanoic acid is an organic compound characterized by its aromatic ring substituted with two methyl groups at the 2 and 4 positions and a keto group at the 2 position of the propanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 2,4-dimethylbenzene (xylenes) with an appropriate acyl chloride, followed by hydrolysis. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
-
Friedel-Crafts Acylation:
- Reactants: 2,4-Dimethylbenzene, Acyl chloride (e.g., acetyl chloride)
- Catalyst: Aluminum chloride (AlCl3)
- Solvent: Dichloromethane (CH2Cl2)
- Conditions: Reflux
-
Hydrolysis:
- Reactants: Acylated product
- Conditions: Aqueous acidic or basic medium
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: this compound can be oxidized to this compound.
Reduction: The keto group can be reduced to form 3-(2,4-Dimethylphenyl)-2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(2,4-Dimethylphenyl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological systems. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
類似化合物との比較
3-(2,4-Dimethylphenyl)-2-hydroxypropanoic acid: A reduced form of the compound with a hydroxyl group instead of a keto group.
3-(2,4-Dimethylphenyl)-2-oxobutanoic acid: A homologous compound with an additional carbon in the propanoic acid chain.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
3-(2,4-dimethylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChIキー |
DUAAFCALCDXGAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CC(=O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)
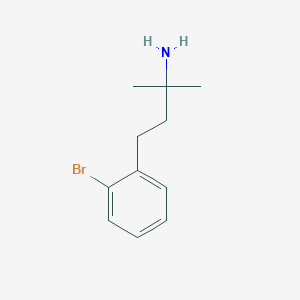
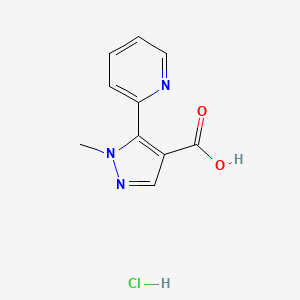

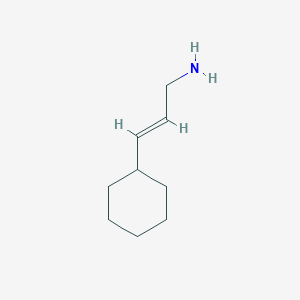
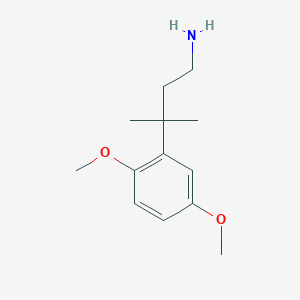
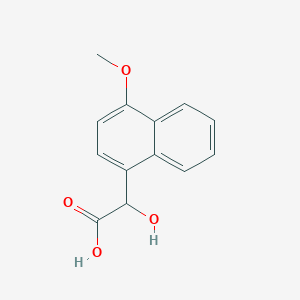
![N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine](/img/structure/B13591082.png)
![[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride](/img/structure/B13591091.png)

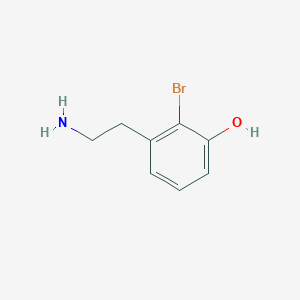
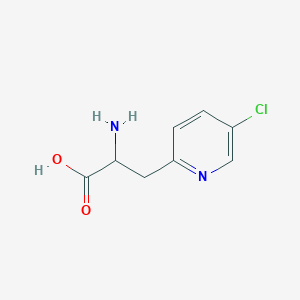

![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
